molecular formula C17H19F2N3O B2781531 N-(1-cyanocyclopentyl)-2-(6,8-difluoro-1,2,3,4-tetrahydroquinolin-1-yl)acetamide CAS No. 1100255-15-9

N-(1-cyanocyclopentyl)-2-(6,8-difluoro-1,2,3,4-tetrahydroquinolin-1-yl)acetamide

Cat. No. B2781531
CAS RN: 1100255-15-9
M. Wt: 319.356
InChI Key: NEVQUNGPYHQEHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclopentyl)-2-(6,8-difluoro-1,2,3,4-tetrahydroquinolin-1-yl)acetamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-2-(6,8-difluoro-1,2,3,4-tetrahydroquinolin-1-yl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various neurotransmitters, including but not limited to acetylcholine, dopamine, and serotonin. It has also been suggested to interact with the allosteric site of the nicotinic acetylcholine receptor, leading to the potentiation of its activity.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-(6,8-difluoro-1,2,3,4-tetrahydroquinolin-1-yl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as acetylcholine, dopamine, and serotonin in the brain, leading to its potential applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Moreover, it has been found to possess significant anticonvulsant and anxiolytic properties, making it a potential candidate for the treatment of epilepsy and anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(1-cyanocyclopentyl)-2-(6,8-difluoro-1,2,3,4-tetrahydroquinolin-1-yl)acetamide is its potent and selective inhibitory activity against various enzymes and receptors, making it a valuable tool for the study of their structure and function. However, its limitations include its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics, and its potential toxicity, which may limit its applications in vivo.

Future Directions

There are several future directions for the study of N-(1-cyanocyclopentyl)-2-(6,8-difluoro-1,2,3,4-tetrahydroquinolin-1-yl)acetamide. These include but are not limited to:
1. Investigation of its potential applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
2. Study of its structure-activity relationship and optimization of its pharmacological properties.
3. Development of novel synthetic methods for the preparation of this compound and its analogs.
4. Investigation of its potential applications as a tool for the study of enzyme and receptor function.
5. Study of its potential toxicity and safety profile in vivo.
Conclusion:
In conclusion, N-(1-cyanocyclopentyl)-2-(6,8-difluoro-1,2,3,4-tetrahydroquinolin-1-yl)acetamide is a novel compound with significant potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. Its potent and selective inhibitory activity against various enzymes and receptors, as well as its significant pharmacological properties, make it a valuable tool for the study of their structure and function. However, further investigation is needed to fully understand its mechanism of action, optimize its pharmacological properties, and evaluate its potential toxicity and safety profile in vivo.

Synthesis Methods

The synthesis of N-(1-cyanocyclopentyl)-2-(6,8-difluoro-1,2,3,4-tetrahydroquinolin-1-yl)acetamide involves the reaction of 6,8-difluoro-1,2,3,4-tetrahydroquinoline-1-carboxylic acid with 1-cyanocyclopentylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to obtain the final product.

Scientific Research Applications

N-(1-cyanocyclopentyl)-2-(6,8-difluoro-1,2,3,4-tetrahydroquinolin-1-yl)acetamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent and selective inhibitory activity against various enzymes and receptors, including but not limited to acetylcholinesterase, butyrylcholinesterase, monoamine oxidase, and nicotinic acetylcholine receptors. Moreover, it has been found to possess significant anticonvulsant, anxiolytic, and antidepressant properties, making it a promising candidate for the treatment of various neurological disorders.

properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-(6,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O/c18-13-8-12-4-3-7-22(16(12)14(19)9-13)10-15(23)21-17(11-20)5-1-2-6-17/h8-9H,1-7,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVQUNGPYHQEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CN2CCCC3=C2C(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.